The synthesis of 14-Deoxy-11,12-didehydroandrographolide can be achieved through various methods, primarily focusing on modifying the structure of its precursor, andrographolide. The synthesis typically involves:
Recent studies have also explored synthesizing analogues of 14-Deoxy-11,12-didehydroandrographolide to enhance its cytotoxic properties against cancer cell lines, indicating ongoing research into optimizing its therapeutic potential .
The molecular structure of 14-Deoxy-11,12-didehydroandrographolide is characterized by its unique arrangement of carbon atoms and functional groups. The compound's molecular formula is , with a molecular weight of approximately 284.44 g/mol.
The structural configuration contributes to its biological activity and interaction with various biological targets .
14-Deoxy-11,12-didehydroandrographolide undergoes several chemical reactions that are crucial for its biological activity:
These reactions are fundamental in understanding how structural modifications can lead to enhanced therapeutic effects or reduced toxicity .
The mechanism of action for 14-Deoxy-11,12-didehydroandrographolide involves several pathways:
These mechanisms highlight its potential as a therapeutic agent for conditions such as steatohepatitis and cholangiocarcinoma.
These properties are essential for determining the appropriate formulation and delivery methods for therapeutic applications .
14-Deoxy-11,12-didehydroandrographolide has several significant applications in scientific research and potential therapeutic uses:
Research continues to explore new derivatives and formulations to enhance its efficacy and safety profile for clinical use .
14-Deoxy-11,12-didehydroandrographolide (C₂₀H₂₈O₄; molecular weight 332.43 g/mol) is an ent-labdane diterpenoid lactone characterized by a decalin core fused to a γ-butyrolactone ring. Its defining structural features include:
Stereochemical analysis via X-ray crystallography confirms the trans junction of A/B rings and α-orientation of the C-19 hydroxymethyl group. The γ-lactone ring adopts an envelope conformation, while the C-11/C-12 double bond exhibits E-geometry, critical for biological activity [3] [7].
Table 1: Key Structural Features of 14-Deoxy-11,12-didehydroandrographolide
| Structural Element | Position/Type | Biological Significance |
|---|---|---|
| Hydroxyl groups | C-3 (β), C-19 | Hydrogen bonding with targets |
| γ-Lactone ring | C-16/C-17/C-18/C-19/C-20 | Electrophilic site for nucleophilic addition |
| Conjugated diene | Δ¹¹(¹²),¹²(¹³) | Enhanced reactivity & UV absorption |
| Exocyclic methylene | C-8(17) | Michael addition acceptor |
This compound differs from andrographolide (AP1) in three key aspects:
Table 2: Bioactivity Comparison with Andrographolide
| Parameter | 14-Deoxy-11,12-didehydroandrographolide | Andrographolide |
|---|---|---|
| Cytotoxicity (A549 cells) | 117.4 µg/mL | 78.2 µg/mL |
| NF-κB Inhibition (IC₅₀) | 8.34 µM | 10.2 µM |
| Antiviral (H5N1 EC₅₀) | 5 µg/mL | 7 µg/mL |
| Solubility in Water | 0.12 mg/mL | 0.35 mg/mL |
NMR Spectroscopy (CDCl₃):
Mass Spectrometry:
UV-Vis Spectroscopy:
FTIR Spectroscopy:
Table 3: Key Spectroscopic Assignments
| Technique | Peak Position | Assignment |
|---|---|---|
| ¹H-NMR | δ 7.15 (d) | H-12 |
| ¹H-NMR | δ 6.25 (dd) | H-11 |
| ¹³C-NMR | δ 172.5 | C-16 (lactone carbonyl) |
| FTIR | 1727 cm⁻¹ | γ-Lactone C=O |
| UV-Vis | 228 nm | Conjugated diene system |
Solubility Profile:
Stability Characteristics:
Crystallography:
Advanced Delivery Systems:
Table 4: Physicochemical Stability Parameters
| Condition | Degradation Rate | Primary Degradation Product |
|---|---|---|
| Aqueous solution (pH 7.4) | t₁/₂ = 48 hours | Ring-opened dicarboxylic acid |
| UV light (254 nm) | t₁/₂ = 3 hours | Photoisomers with rearranged diene |
| Liver microsomes (in vitro) | t₁/₂ = 28 minutes | Glucuronidated metabolites |
| Plasma (in vivo) | t₁/₂ = 42 minutes | Sulfated derivatives |
CAS No.: 2134602-45-0
CAS No.: 1397-77-9
CAS No.: 11104-40-8
CAS No.: 64918-85-0
CAS No.: 591-81-1
CAS No.: 51800-34-1